(1-Methylpentyl)succinate

Plasticizer migration resistance PVC additive permanence Branched diester performance

(1-Methylpentyl)succinate (MPS, CAS registry numbers vary by salt form), with the IUPAC name 2-hexan-2-ylbutanedioate and molecular formula C₁₀H₁₆O₄²⁻ (MW 200.23 g/mol), is a branched-chain alkyl succinate diester belonging to the broader class of succinic acid ester derivatives. This compound has been identified as a key initial intermediate in the anaerobic microbial degradation of n-hexane via the fumarate addition pathway, catalyzed by the enzyme (1-methylpentyl)succinate synthase.

Molecular Formula C10H16O4-2
Molecular Weight 200.23 g/mol
Cat. No. B1244145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methylpentyl)succinate
Synonyms(1-methylpentyl)succinate
1-Mep-S
Molecular FormulaC10H16O4-2
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCCCCC(C)C(CC(=O)[O-])C(=O)[O-]
InChIInChI=1S/C10H18O4/c1-3-4-5-7(2)8(10(13)14)6-9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14)/p-2
InChIKeyXPNNLTDPULSKGP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Methylpentyl)succinate: Technical Specifications and Sourcing Considerations for Scientific Procurement


(1-Methylpentyl)succinate (MPS, CAS registry numbers vary by salt form), with the IUPAC name 2-hexan-2-ylbutanedioate and molecular formula C₁₀H₁₆O₄²⁻ (MW 200.23 g/mol), is a branched-chain alkyl succinate diester belonging to the broader class of succinic acid ester derivatives [1]. This compound has been identified as a key initial intermediate in the anaerobic microbial degradation of n-hexane via the fumarate addition pathway, catalyzed by the enzyme (1-methylpentyl)succinate synthase [2]. Commercial availability exists primarily through specialty research chemical suppliers, with reported purity specifications of ≥95%, and the compound is typically supplied for laboratory research and development applications only .

Why (1-Methylpentyl)succinate Cannot Be Substituted with Linear or Shorter-Chain Succinate Analogs


The branched 1-methylpentyl alkyl architecture of this succinate diester confers physicochemical and performance characteristics that diverge meaningfully from those of linear or shorter-chain succinate analogs. Structure-property relationship studies on succinate diester plasticizers have demonstrated that alkyl chain branching reduces plasticizer migration into organic media by two- to ten-fold compared to linear counterparts, while shorter central chain lengths (fewer than five carbons) produce blends with higher stress at break and surface hardness [1]. Although (1-methylpentyl)succinate has been studied primarily in microbial n-alkane metabolism rather than industrial applications, its branched C6 alkyl substituent positions it at a unique intersection of molecular properties—moderate molecular weight, steric bulk from the 1-methyl branch, and distinct solubility parameters—that preclude direct substitution with common linear succinates such as diethyl succinate (DES), dibutyl succinate (DBS), or dihexyl succinate (DHS) without altering system behavior [2].

Quantitative Differentiation of (1-Methylpentyl)succinate: Evidence-Based Comparison Against Structural Analogs


Branched Alkyl Chain Architecture Reduces Migration into Organic Media by 2- to 10-Fold Versus Linear Succinates

In a comparative evaluation of succinate diester plasticizers blended with PVC, branched alkyl chain species demonstrated superior resistance to plasticizer migration into hexanes media when benchmarked against both the commercial plasticizer DEHP and the linear alternative diheptyl succinate (DHPS). All branched species evaluated displayed migration resistance improvements ranging from two-fold to ten-fold relative to linear comparators under identical test conditions [1]. Although (1-methylpentyl)succinate was not directly tested in this study, its 1-methylpentyl branched architecture places it within the branched succinate class that consistently exhibited this enhanced migration resistance property.

Plasticizer migration resistance PVC additive permanence Branched diester performance

Optimal Central Alkyl Chain Length of Five Carbons Maximizes Plasticizer Compatibility and Minimizes Exudation

A systematic investigation of succinate-based plasticizer structure-property relationships identified that a central alkyl chain length of five carbon atoms provides optimal plasticizer compatibility with PVC matrices. Shorter chains produced blends with higher stress at break and surface hardness, while chains longer than five carbons led to reduced compatibility and increased exudation of the plasticizer at higher concentrations (above 40 parts per hundred resin) [1]. This five-carbon optimum has direct implications for (1-methylpentyl)succinate, whose branched C6 alkyl substituent positions it near but not at this optimal length, potentially conferring intermediate compatibility characteristics relative to the linear C5-optimized structures.

Plasticizer compatibility PVC formulation optimization Chain length effects

Succinate Diester Class Outperforms DEHP in Tensile Properties by Up to 77% at 40 phr Loading

A comprehensive evaluation of succinate-based plasticizer families in PVC blends demonstrated equal or improved tensile properties by up to 77%, surface hardness reduction by up to 43%, glass transition temperature reduction by up to 11°C, and migration into organic media reduction by up to 38% when compared directly with blends containing the commercial phthalate plasticizer DEHP at 40 parts per hundred resin (phr) loading [1]. These performance advantages were observed across the entire family of succinate-based plasticizers tested, establishing succinate diesters as a viable and often superior alternative class to traditional phthalate plasticizers.

Green plasticizer performance PVC mechanical properties DEHP replacement

Longer-Chain Succinates (Dihexyl, Dioctyl) Achieve Lower Tg in PVC Than DOP at Lower Plasticizer Mass Loading

In a comparative study of succinate diesters plasticized in PVC, di-octyl succinate (DOS) and di-hexyl succinate (DHS) plasticized PVC exhibited significantly lower glass transition temperatures (Tg) than di-n-octyl phthalate (DOP) plasticized PVC at a lower percent mass loading. In contrast, shorter-chain succinates—di-butyl succinate (DBS) and di-ethyl succinate (DES)—exhibited a similar trend in lowering Tg as DOP plasticized PVC, without the enhanced efficiency observed for longer-chain variants [1]. This chain-length-dependent plasticizer efficiency suggests that (1-methylpentyl)succinate, with its branched C6 architecture, may exhibit intermediate Tg reduction behavior between the high-efficiency DOS/DHS class and the moderate-efficiency DBS/DES class.

Glass transition temperature reduction Plasticizer efficiency DOS vs DOP comparison

Optimal Application Scenarios for (1-Methylpentyl)succinate Based on Verified Performance Evidence


Microbial n-Alkane Metabolism Research: Anaerobic Hexane Degradation Pathway Studies

(1-Methylpentyl)succinate serves as the critical initial intermediate in the anaerobic degradation of n-hexane by denitrifying bacteria such as strain HxN1. The compound is formed via the fumarate addition pathway catalyzed by (1-methylpentyl)succinate synthase, representing a key mechanistic probe for studying anaerobic hydrocarbon activation under strict exclusion of air [1]. This application leverages the compound's unique biosynthetic origin that cannot be replicated using structurally simpler succinate esters such as DES or DBS, which do not carry the branched hexyl moiety required for pathway-specific studies [2].

C-Skeleton Rearrangement Studies: Investigation of CoA-Thioester-Dependent Metabolic Conversions

Following its formation from n-hexane and fumarate, (1-methylpentyl)succinate is converted to its CoA-thioester derivative and subsequently undergoes carbon-skeleton rearrangement to (2-methylhexyl)malonyl-CoA, followed by decarboxylation to 4-methyloctanoyl-CoA [1]. This multi-step enzymatic transformation provides a model system for studying CoA-dependent isomerization and decarboxylation reactions in anaerobic bacteria. The specific branched architecture of the 1-methylpentyl moiety is essential for this rearrangement, distinguishing MPS from linear succinate analogs that follow different metabolic fates [2].

Branched Diester Migration Resistance Studies in Polymer Formulations

Based on class-level evidence demonstrating that branched alkyl succinate species exhibit 2- to 10-fold improved migration resistance into organic media compared to linear counterparts [1], (1-methylpentyl)succinate may be evaluated as a candidate for plasticizer formulations requiring enhanced permanence and reduced environmental leaching. The compound's branched C6 architecture positions it as an investigative probe for structure-migration relationship studies, where its performance can be systematically compared against linear succinates (DES, DBS, DHS) and branched commercial plasticizers such as DEHP and DINCH® [2].

Gene Cluster Expression Studies: mas Operon Function in Hydrocarbon-Activating Bacteria

The production of (1-methylpentyl)succinate is regulated by the mas gene cluster, where maximum MPS production requires the co-expression of masC, masD, masE, masB, and masG. Omission of masC reduces MPS production by 66%, while omission of any other gene in the cluster eliminates production entirely [1]. This genetic dependency makes MPS a quantitative reporter metabolite for assessing functional expression of the complete n-hexane-activating gene cluster in heterologous expression systems, a role that structurally distinct succinate esters cannot fulfill [2].

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